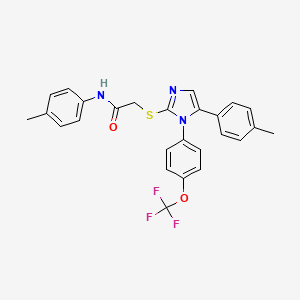

![molecular formula C10H9NO3S B2986387 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid CAS No. 1181606-87-0](/img/structure/B2986387.png)

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid” is a complex organic molecule that contains a furan ring, a thiazole ring, and a propanoic acid group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen atom and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives have been synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the furan and thiazole rings, along with the propanoic acid group . Detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The compound may undergo various chemical reactions, particularly at the furan and thiazole rings . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For instance, the presence of the propanoic acid group suggests that it would have acidic properties .科学的研究の応用

Synthesis and Chemical Properties

- Thiol-Thione Tautomerism : The synthesis of furan derivatives, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide, explores their thiol-thione tautomeric equilibrium, indicating potential chemical applications and insights into their structural dynamics M. Koparır, A. Çetin, A. Cansiz, 2005.

- Heterocyclic Compound Synthesis : Another study highlights the use of 3-(4-Phenyl) benzoyl propionic acid as a precursor for synthesizing various heterocyclic compounds like furanones and pyrrolinones, showcasing the versatility of furan derivatives in synthesizing complex organic molecules A. Y. Soliman, H. Bakeer, Attia La., 2010.

Biological Applications

- Antifungal and Antibacterial Activities : A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from an endophytic fungus, demonstrating potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis, suggesting potential for developing new antimicrobial agents Xiu-fang Yang et al., 2018.

- Synthesis and Antimicrobial Activity : The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and their subsequent testing revealed good antimicrobial activity against yeast-like fungi Candida albicans, and bacteria such as Escherichia coli and Staphylococcus aureus, showcasing the potential of furan derivatives in antimicrobial drug development Mikhail V Kalyaev et al., 2022.

Material Science and Photocatalysis

- Conjugated Microporous Polymers : Furan derivatives were utilized in the synthesis of water-dispersible conjugated microporous poly-benzothiadiazoles, enhancing water compatibility and enabling their use as heterogeneous photocatalysts for singlet oxygen generation, which has implications in environmental remediation and organic synthesis H. Urakami et al., 2013.

作用機序

Target of Action

, and oxazole derivatives have shown a wide spectrum of biological activities .

Biochemical Pathways

For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazole derivatives have also shown diverse biological activities .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been observed to demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)4-3-7-6-15-10(11-7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCVUYLAQZDFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)

![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)

![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)